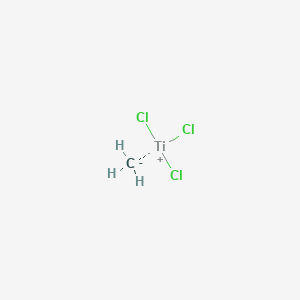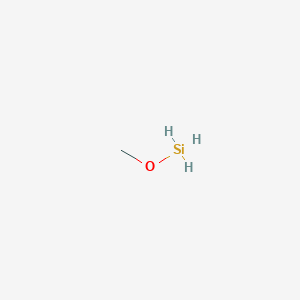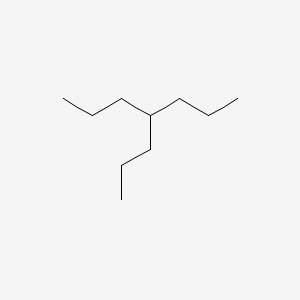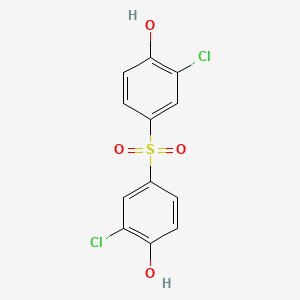
4,4'-Sulfonylbis(2-chlorophenol)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(2-chlorophenol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its cytotoxicity and gene expression modulation.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of temperature-resistant polymers, such as polysulfone plastics, which find applications in plumbing pipes, printer cartridges, and automobile fuses.
Wirkmechanismus
Target of Action
The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .
Mode of Action
4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .
Biochemical Pathways
The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .
Result of Action
The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the preparation methods for 4,4’-Sulfonylbis(2-chlorophenol) involves heating 4,4’-diallyldiphenylsulfone to 195-210°C under the protection of inert gas. The reaction occurs in the presence of a heterocyclic compound and an amino compound . This method has the advantages of low reaction device requirements, few reaction byproducts, and high purity and yield of the product.
Industrial Production Methods
The industrial production of 4,4’-Sulfonylbis(2-chlorophenol) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high efficiency, minimal byproducts, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfonylbis(2-chlorophenol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols, depending on the type of reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-Sulfonylbis(2-chlorophenol) include:
- Bisphenol A (BPA)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
- Bisphenol S (BPS)
Comparison
Compared to bisphenol A (BPA), 4,4’-Sulfonylbis(2-chlorophenol) (BPS) is considered to have similar applications but with potentially different health and environmental effects. BPS is often used as a substitute for BPA due to concerns about BPA’s estrogenic activity and potential health risks. research is ongoing to fully understand the safety and environmental impact of BPS and other bisphenol analogs .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGALQKQJSBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325603 | |
| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46947-87-9 | |
| Record name | NSC512722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


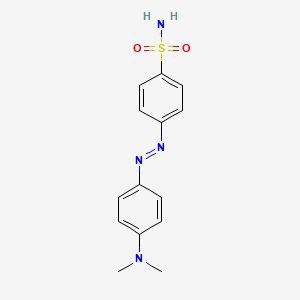
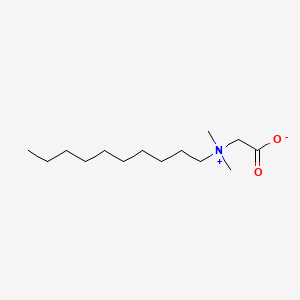


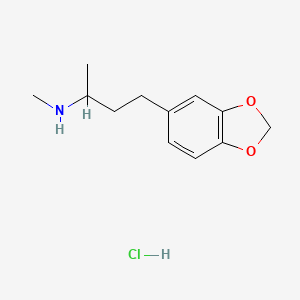
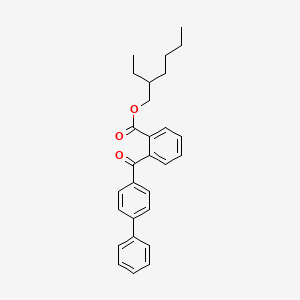


![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)
